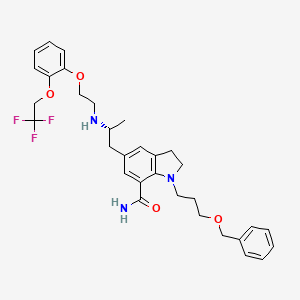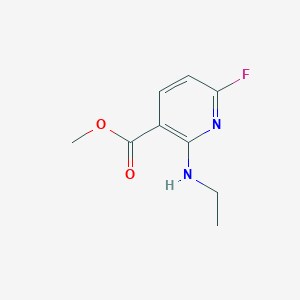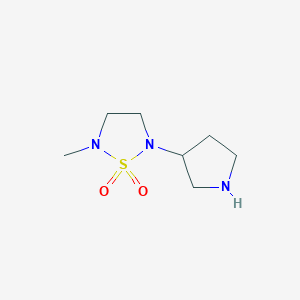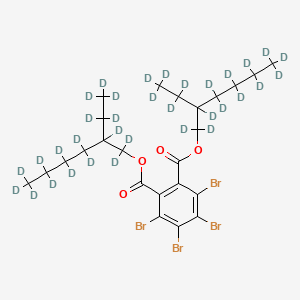
Pyronil 45-d34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyronil 45-d34: , also known as 3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl-d34) Ester, is a brominated phthalate derivative with the molecular formula C24D34Br4O4 and a molecular weight of 740.35 g/mol . It is commonly used as a flame retardant and has applications in various industrial and environmental settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyronil 45-d34 involves the esterification of tetrabromophthalic acid with 2-ethylhexanol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Pyronil 45-d34 undergoes various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized under strong oxidative conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines are used for substitution reactions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of tetrabromophthalic anhydride.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Pyronil 45-d34 is used as a reference standard in environmental testing and analytical chemistry due to its stable isotope labeling .
Biology and Medicine: While primarily used in industrial applications, this compound’s brominated structure has been studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological membranes .
Industry: In industry, this compound is widely used as a flame retardant in plastics, textiles, and electronic devices. Its effectiveness in reducing flammability makes it a valuable additive in manufacturing .
Mecanismo De Acción
Mechanism: The flame-retardant action of Pyronil 45-d34 is primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire .
Molecular Targets and Pathways: In biological systems, this compound may interact with cellular membranes and proteins, potentially affecting their function. detailed studies on its specific molecular targets are limited .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar structural characteristics but without bromination.
Polybrominated diphenyl ethers (PBDEs): A class of brominated flame retardants with similar applications but different chemical structures.
Uniqueness: Pyronil 45-d34’s uniqueness lies in its combination of bromination and esterification, providing both flame retardant properties and chemical stability. Unlike DEHP, which is restricted due to its endocrine-disrupting properties, this compound’s brominated structure alters its physical and chemical properties, potentially reducing its toxicity .
Propiedades
Fórmula molecular |
C24H34Br4O4 |
|---|---|
Peso molecular |
740.3 g/mol |
Nombre IUPAC |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
Clave InChI |
UUEDINPOVKWVAZ-RFETUZSTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)

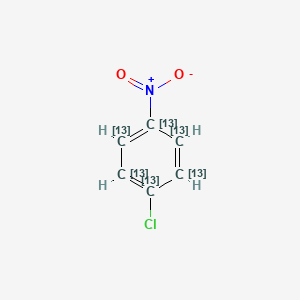

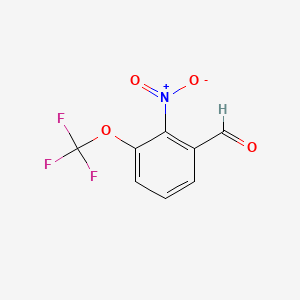
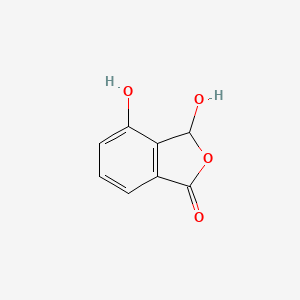
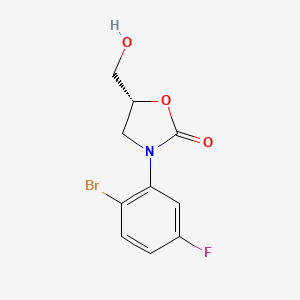
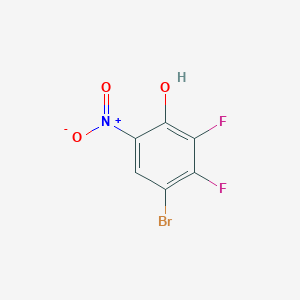
![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)

